Chromatographic Detection Limit of (R,R,R)-Aprepitant Versus Other Aprepitant Stereoisomers in Validated HPLC Methods
In a validated reverse-phase HPLC method for Aprepitant related substances analysis, the limit of detection (LOD) for the RRR isomer (i.e., (R,R,R)-Aprepitant) was determined to be 0.10 ng, whereas the SRS isomer exhibited an LOD of 0.74 ng [1]. This represents an approximately 7.4-fold difference in detection sensitivity between these two stereoisomeric impurities under identical chromatographic conditions. The LOD values for the RSS isomer and other process-related impurities were similarly quantified and found to differ substantially, underscoring that each stereoisomer exhibits unique analytical behavior and cannot be treated interchangeably for method validation purposes [2]. The method employed an Inertsil C8 column with acetonitrile-water-trifluoroacetic acid (50:50:0.05) as mobile phase and UV detection at 215 nm .
| Evidence Dimension | Limit of Detection (LOD) in HPLC-UV method |
|---|---|
| Target Compound Data | 0.10 ng (RRR isomer) |
| Comparator Or Baseline | SRS isomer: 0.74 ng |
| Quantified Difference | 7.4-fold lower LOD (higher sensitivity) for RRR isomer |
| Conditions | Inertsil C8 column, acetonitrile-water-trifluoroacetic acid (50:50:0.05) mobile phase, detection at 215 nm |
Why This Matters
The 7.4-fold lower LOD for (R,R,R)-Aprepitant demonstrates that analytical method sensitivity is isomer-dependent; procurement of the correct certified reference standard is essential for establishing accurate LOD/LOQ values in method validation protocols and for ensuring reliable quantification of this specific impurity in Aprepitant API and finished dosage forms.
- [1] Zhang, L., Wang, Y., & Li, M. (2013). Study on methods for analysis of related substances in aprepitant. Chinese Journal of Pharmaceutical Analysis, 33(8), 1401-1405. View Source
- [2] National Institutes for Food and Drug Control (NIFDC). (2013). Determination of related substances in aprepitant by HPLC. Journal of Pharmaceutical Analysis. View Source
